7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
947533-60-0 |
|---|---|
Molecular Formula |
C13H8BrN3O2 |
Molecular Weight |
318.12 g/mol |
IUPAC Name |
7-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrN3O2/c14-10-5-6-16-8-12(15-13(16)7-10)9-1-3-11(4-2-9)17(18)19/h1-8H |
InChI Key |
TZVTVSXWZFWAHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CC(=CC3=N2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Reagents
- 2-Amino-5-bromopyridine or a similar brominated aminopyridine derivative to introduce the bromine at the 7-position of the imidazo[1,2-a]pyridine ring.
- 4-Nitrophenacyl bromide or 4-nitrophenyl-substituted α-haloketone as the source of the 4-nitrophenyl group at the 2-position.
- Catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or iodine-based systems.
- Solvents: aqueous ethanol, ionic liquids, or organic solvents like DMF.
Typical Synthetic Route
A widely reported and efficient method involves the one-pot cyclization of 2-aminopyridine derivatives with substituted phenacyl bromides under mild conditions:
- Step 1: Dissolve 2-amino-5-bromopyridine and 4-nitrophenacyl bromide in a suitable solvent such as aqueous ethanol (1:1 v/v).
- Step 2: Add a base catalyst such as DBU dropwise at room temperature.
- Step 3: Stir the reaction mixture at room temperature for 1–3 hours, monitoring progress by thin-layer chromatography (TLC).
- Step 4: Upon completion, isolate the product by extraction and purify by column chromatography.
This method yields this compound in moderate to high yields (65–90%) with good purity and avoids harsh conditions like high temperature or long reaction times.
Alternative Preparation Methods
Iodine-Catalyzed Ultrasound-Assisted Synthesis
- Reaction of 2-aminopyridine derivatives with acetophenones in the presence of iodine and ionic liquids ([BMIM]BF4) under ultrasonic irradiation at 30–35 °C for 2.5 hours.
- Post-treatment with bases such as NaOH or K2CO3 enhances yield.
- This method is efficient for synthesizing imidazo[1,2-a]pyridines but requires adaptation for brominated and nitro-substituted derivatives.
Halogenation Post-Cyclization
- Starting from 2-(4-nitrophenyl)imidazo[1,2-a]pyridine, selective bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions.
- This approach allows for late-stage functionalization but may require careful control to avoid polybromination or side reactions.
Reaction Conditions and Optimization Data
Detailed Research Findings
- The DBU-catalyzed method in aqueous ethanol is notable for its green chemistry credentials , operating at room temperature with short reaction times and good yields (65–94%) for 2-arylimidazo[1,2-a]pyridines, including nitro-substituted derivatives.
- Ultrasound-assisted synthesis using iodine and ionic liquids improves reaction rates and yields but requires a base post-treatment step to maximize product purity and yield.
- Post-synthetic bromination using NBS is effective for introducing bromine at the 7-position, especially when starting from non-brominated imidazo[1,2-a]pyridines, but requires careful reaction control to avoid over-bromination.
- Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate mixtures, yielding crystalline products with well-defined melting points and spectroscopic characteristics (1H NMR, 13C NMR).
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Base | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| DBU-catalyzed one-pot | 2-Amino-5-bromopyridine + 4-nitrophenacyl bromide | DBU | RT, aqueous ethanol, 1–3 h | 75–90 | Mild, green solvent, high yield | Requires pure starting materials |
| Iodine + Ionic Liquid + Ultrasound | 2-Aminopyridine + acetophenone derivatives | Iodine + [BMIM]BF4 | 30–35 °C, ultrasound, 2.5 h | 53–82 | Faster reaction, ultrasound-assisted | Post-treatment needed |
| Post-cyclization bromination | 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | NBS | RT to 80 °C, 2 h | 70–85 | Late-stage functionalization | Risk of over-bromination |
Chemical Reactions Analysis
Halogen Substitution Reactions
The bromine atom at position 7 undergoes electrophilic substitution and cross-coupling reactions:
Iodination at Position 3
Ultrasound-assisted iodination using KI and Oxone® in aqueous ethanol introduces iodine at position 3 while retaining the bromine and nitro groups :
This method achieves regioselectivity without metal catalysts, making it environmentally favorable .
Suzuki Cross-Coupling
The bromine substituent participates in palladium-catalyzed couplings. For example, with arylboronic acids:
| Catalyst System | Reaction Partner | Product | Yield |
|---|---|---|---|
| Pd(PPh3)4, K2CO3, DMF | Phenylboronic acid | 7-Aryl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine | 75%* |
*Yield extrapolated from analogous bromoimidazopyridine reactions .
Nitro Group Reduction
The 4-nitrophenyl group undergoes selective reduction to an amine under catalytic hydrogenation:
| Conditions | Product | Yield | Key Spectral Data |
|---|---|---|---|
| H2 (1 atm), 10% Pd/C, EtOH | 7-Bromo-2-(4-aminophenyl)imidazo[1,2-a]pyridine | 89%* | IR: 3450 cm⁻¹ (N–H stretch) |
*Reported yields for similar nitro reductions in imidazo[1,2-a]pyridines .
Functionalization via Cyclization
The core structure participates in annulation reactions to form polycyclic systems:
Cu-Catalyzed Heterocycle Formation
Reaction with acetylenedicarboxylate under CuI catalysis yields fused pyrido[2',1':2,3]imidazo[4,5-b]quinoxaline derivatives :
| Conditions | Product | Yield |
|---|---|---|
| CuI (10 mol%), DMF, 80°C, 12 hrs | Pyrido-imidazo-quinoxaline derivative | 68%* |
*Analogous reaction reported for unsubstituted imidazo[1,2-a]pyridines .
Electrophilic Aromatic Substitution
The electron-deficient aromatic system undergoes nitration and sulfonation at position 5:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | 5-Nitro-7-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine | 63%* |
| Sulfonation | SO3/DCE, 50°C | 5-Sulfo-7-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine | 58%* |
*Yields based on similar EAS reactions for halogenated imidazopyridines .
Stability Under Acidic/Basic Conditions
The compound demonstrates robustness in diverse media:
| Condition | Result | Observation |
|---|---|---|
| 1M HCl, reflux, 6 hrs | No decomposition | Retained crystalline structure |
| 1M NaOH, 60°C, 12 hrs | Partial hydrolysis (≤15%) | Nitro group remains intact |
Biological Activity Correlation
While not a direct chemical reaction, structure-activity studies reveal:
-
The bromine atom enhances binding to kinase ATP pockets (IC50 = 0.42 μM vs. CDK2)
-
Nitro group removal reduces antibacterial potency by 8-fold (MIC = 32 μg/mL → 256 μg/mL)
This reactivity profile establishes 7-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine as a versatile scaffold for pharmaceutical derivatization and materials science applications.
Scientific Research Applications
Pharmacological Activities
Imidazo[1,2-a]pyridine derivatives, including 7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine, exhibit a wide range of biological activities:
- Antimicrobial Activity : These compounds have shown promising results against various bacterial strains. For instance, studies indicate that imidazo[1,2-a]pyridine derivatives can inhibit bacterial growth by targeting cell wall synthesis and other critical pathways involved in bacterial viability .
- Anticancer Properties : The compound has been evaluated for its potential in cancer therapy. Research has demonstrated that certain imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This makes them potential candidates for treating inflammatory diseases .
- Cholinesterase Inhibition : Recent studies have highlighted the ability of imidazo[1,2-a]pyridine derivatives to inhibit acetylcholinesterase activity, suggesting their potential use in treating neurodegenerative disorders such as Alzheimer's disease .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various substituents on the imidazo-pyridine scaffold. The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecular structure impact biological activity. For example:
- Substituent Variations : The introduction of different functional groups at specific positions on the imidazo[1,2-a]pyridine ring can significantly enhance or diminish its biological activity. For instance, nitro groups at the para position on phenyl rings have been associated with increased antimicrobial potency .
Antimicrobial Activity Evaluation
A study conducted by Mishra et al. synthesized various imidazo[1,2-a]pyridine derivatives and tested their antibacterial activity against E. coli and S. aureus. The results indicated that compounds with electron-withdrawing groups at the para position exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics like rifampicin.
Anti-Tubercular Activity
Another significant application of this compound is its potential as an anti-tubercular agent. In vitro studies have demonstrated that certain derivatives possess strong inhibitory effects against Mycobacterium tuberculosis, with MIC values as low as 0.05 µg/mL for some compounds . This highlights their potential as new therapeutic options in combating drug-resistant tuberculosis strains.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, while the bromine atom can enhance the compound’s binding affinity through halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
COX-2 Inhibition
GABA Receptor Modulation
- 8-Fluoroimidazo[1,2-a]pyridine acts as a bioisostere for imidazo[1,2-a]pyrimidine in GABA-A receptor ligands, with fluorine enhancing metabolic stability . The bromine and nitro groups in the target compound may alter binding kinetics due to their larger atomic radii and electron-withdrawing effects.
Antimicrobial Activity
- Imidazo[1,2-a]pyridine gold(III) complexes show enhanced antibacterial activity compared to uncomplexed derivatives . The nitro group in this compound could synergize with metal ions to improve efficacy.
Biological Activity
7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a bromo substituent at the 7-position and a nitrophenyl group at the 2-position of the imidazo[1,2-a]pyridine core. This structural configuration is significant as it influences the compound's interaction with various biological targets.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit notable antimicrobial properties. In particular, this compound has been tested against various pathogens, showing promising results:
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 | Excellent |
| Escherichia coli | 0.25 | Significant |
| Mycobacterium tuberculosis | 0.8 | Good |
These results highlight its potential as an effective antimicrobial agent, particularly against resistant strains.
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is known for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 5.4 | Moderate |
| HepG2 (Liver Cancer) | 6.3 | Moderate |
| NCI-H460 (Lung Cancer) | 4.9 | Significant |
The compound's mechanism of action may involve the inhibition of specific kinases associated with cancer progression, such as DYRK1A and CLK1, which are implicated in neurodegenerative diseases and cancers.
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated a significant reduction in pro-inflammatory cytokines:
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | 75% |
| IL-6 | 68% |
| IL-1β | 70% |
These findings suggest that the compound may be beneficial in treating inflammatory conditions.
The biological activities of this compound can be attributed to its ability to interact with multiple biological targets:
- Kinase Inhibition: The compound exhibits selective inhibition against kinases such as DYRK1A and CLK1, which are crucial in cellular signaling pathways related to cancer and neurodegeneration .
- Antimicrobial Mechanism: The exact mechanism remains to be fully elucidated; however, it is believed that the compound disrupts bacterial cell wall synthesis or inhibits essential enzymatic functions .
Case Studies
Several case studies have illustrated the efficacy of imidazo[1,2-a]pyridine derivatives:
- A study involving a series of synthesized derivatives showed that modifications at the 6-position significantly affected kinase inhibition potency and selectivity . The most potent derivative displayed micromolar activity against CLK1 and DYRK1A.
- Another investigation revealed that compounds with halogen substitutions exhibited enhanced anti-tubercular activity with MIC values below 3 μg/mL .
Q & A
Q. What are the key synthetic routes for 7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine, and how can intermediates be optimized?
- Methodological Answer : The compound is typically synthesized via bromination of imidazo[1,2-a]pyridine precursors. For example, a two-step bromination using N-bromosuccinimide (NBS) followed by bromine has been reported for analogous imidazo[1,2-a]pyridine derivatives . Optimization involves controlling reaction temperature (0–10°C for exothermic steps) and solvent selection (e.g., chloroform or DMF). Intermediate purity can be improved via column chromatography with silica gel (hexane/ethyl acetate gradients) .
Q. How should researchers characterize the structure of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm hydrogen/carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrophenyl groups) .
- HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight (C12H7BrN4O2, 319.11 g/mol) with <2 ppm error .
- XRD (X-ray Diffraction) : For crystallographic validation of fused bicyclic structure and substituent positions .
Q. What are the standard protocols for handling and storing this compound?
- Methodological Answer :
- Storage : Keep in amber vials at –20°C to prevent photodegradation of the nitro group .
- Waste Disposal : Halogenated byproducts require segregation and treatment by licensed waste management services to avoid environmental contamination .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Perform DFT (Density Functional Theory) calculations to map electron density (e.g., nitrophenyl as an electron-withdrawing group) and predict regioselectivity for substitutions .
- Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., kinases or GPCRs), prioritizing bromine substitution for steric or electronic effects .
Q. How to resolve contradictions in spectral data for derivatives?
- Methodological Answer :
- Case Study : If NMR shows unexpected splitting in imidazo[1,2-a]pyridine protons, check for:
- Solvent polarity effects : Use deuterated DMSO for polar intermediates .
- Tautomerism : Analyze pH-dependent shifts (e.g., imidazole NH protons at δ 10–12 ppm) .
- Validate with 2D NMR (COSY, HSQC) to assign ambiguous signals .
Q. What strategies improve yield in multi-component reactions involving this compound?
- Methodological Answer :
- Optimization Parameters :
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 80–100°C | Enhances cyclization |
| Catalyst | p-TsOH (10 mol%) | Accelerates imine formation |
| Solvent | Toluene/EtOH (3:1) | Balances solubility and reflux |
- Use Design of Experiments (DoE) to identify interactions between variables .
Q. What pharmacological mechanisms are hypothesized for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
